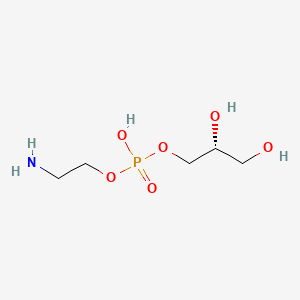

L-alpha-Glycerophosphorylethanolamine

概要

説明

スフィンゴミエリン: は、グリセロリン脂質の一種であり、スフィンゴシンとリン酸とコリンをエステル結合した構造をしています。細胞膜の主要な構成成分であり、特に神経組織や赤血球に多く見られます . スフィンゴミエリンは、シグナル伝達や細胞接着などの重要な役割を果たしています .

準備方法

合成経路と反応条件: スフィンゴミエリンの生合成は、スフィンゴシンとセラミドを経由して行われます。まず、スフィンゴシンにパルミトイルCoAが結合してセラミドが合成されます . その後、セラミドにホスホコリンが転移してスフィンゴミエリンが合成されます .

工業的製造方法: スフィンゴミエリンの工業的製造方法には、化学合成法と酵素法があります。化学合成法は、スフィンゴシンとセラミドを原料として、化学反応によってスフィンゴミエリンを合成する方法です . 酵素法は、スフィンゴミエリン合成酵素を用いて、スフィンゴシンとセラミドからスフィンゴミエリンを合成する方法です .

化学反応の分析

反応の種類: スフィンゴミエリンは、加水分解や酸化などの化学反応を起こします。加水分解反応では、スフィンゴミエリンはセラミドとホスホコリンに分解されます . 酸化反応では、スフィンゴミエリンの脂肪酸部分が酸化されて、過酸化脂質が生成されます .

一般的な試薬と条件: 加水分解反応には、酸やアルカリなどの試薬が使われます . 酸化反応には、過酸化水素や過マンガン酸カリウムなどの試薬が使われます .

主な生成物: スフィンゴミエリンの化学反応によって生成される主な生成物には、セラミド、ホスホコリン、過酸化脂質などがあります。これらの生成物は、それぞれ異なる生物学的活性を示します .

科学研究への応用

スフィンゴミエリンは、化学、生物学、医学、産業において、幅広い科学研究に応用されています。化学分野では、スフィンゴミエリンは、他の脂質の合成のための原料として使用されます . 生物学分野では、スフィンゴミエリンは、細胞膜の構造と機能に重要な役割を果たしています . 医学分野では、スフィンゴミエリンは、神経疾患や癌などの治療薬の開発に役立っています . 産業分野では、スフィンゴミエリンは、化粧品や食品添加物として使用されます .

科学的研究の応用

sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other glycerophospholipids . In biology, it plays a crucial role in membrane structure and function, influencing membrane curvature and fluidity . In medicine, it is used in the development of lipid-based drug delivery systems, such as lipid nanoparticles for mRNA delivery . In industry, it is used in the production of food additives and cognitive enhancers .

作用機序

スフィンゴミエリンは、細胞膜に組み込まれ、細胞膜の構造と機能に影響を与えます . また、スフィンゴミエリンは、シグナル伝達経路に関連する重要な役割を果たしています . 例えば、スフィンゴミエリンは、スフィンゴシン-1-リン酸 (S1P) の前駆体であり、S1Pは細胞の生存、増殖、移動などの重要な役割を果たしています .

類似化合物の比較

類似化合物: スフィンゴミエリンと類似した化合物には、ホスファチジルコリン、ホスファチジルエタノールアミン、ホスファチジルイノシトールなどがあります . これらの化合物もグリセロリン脂質であり、スフィンゴミエリンと同様に細胞膜に存在します。

独自性: スフィンゴミエリンは、セラミドとコリンが結合した独特の構造を持つグリセロリン脂質です {__svg_loss__}. この構造は、スフィンゴミエリンに、細胞膜の構造と機能に重要な役割を果たすユニークな特性を与えています {__svg_loss__}.

類似化合物との比較

Similar Compounds: Similar compounds to sn-glycero-3-phosphoethanolamine include phosphatidylcholine, phosphatidylinositol, and phosphatidylserine . These compounds are also glycerophospholipids with different head groups attached to the glycerophosphoric acid backbone.

Uniqueness: sn-glycero-3-phosphoethanolamine is unique due to its ethanolamine head group, which gives it distinct physical and chemical properties compared to other glycerophospholipids . Its ability to influence membrane curvature and fluidity makes it particularly important in biological membranes .

生物活性

L-alpha-Glycerophosphorylethanolamine (GPE) is a phospholipid compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, cancer therapy, and cellular signaling. This article explores the biochemical properties, mechanisms of action, and research findings related to GPE, supported by relevant data tables and case studies.

GPE is characterized by its role in various biochemical reactions and interactions with enzymes and proteins. It is known to affect several cellular processes, including:

- Cell Signaling : GPE influences signaling pathways such as NF-κB and MAPK, which are crucial for inflammatory responses and cellular growth.

- Enzyme Interaction : It interacts with trimeric G alpha proteins and HRAS, hydrolyzing fatty acids from S-acylated cysteine residues.

Target of Action : GPE is indicated as an adjunct therapy for maintaining cognitive function in the elderly. Its neuroprotective effects suggest interactions with brain targets that enhance cognitive performance.

Mode of Action : GPE may influence receptor-mediated production of inositol phosphate and calcium mobilization, which are vital for neurotransmission and neuronal health.

Cellular Effects

GPE has been shown to induce apoptosis in human cancer cells, making it a promising candidate for anticancer drug development. It functions as a kinase inhibitor, targeting specific proteins involved in tumor growth and survival .

Table 1: Summary of GPE's Cellular Effects

| Effect | Description |

|---|---|

| Apoptosis Induction | Induces programmed cell death in cancer cells |

| Kinase Inhibition | Inhibits activity of kinases involved in tumor progression |

| Neuroprotective Effects | Enhances cognitive function and protects neurons |

Case Studies

- Cognitive Function Maintenance : A study indicated that GPE could be beneficial in maintaining cognitive function among the elderly population. It was observed to enhance memory retention and cognitive performance through its neuroprotective properties.

- Cancer Therapeutics : In vitro studies demonstrated that GPE significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis. This effect was linked to its ability to inhibit specific kinases that promote tumor growth .

- Inflammatory Response Modulation : Research has shown that GPE activates pro-inflammatory pathways in human coronary artery endothelial cells, leading to increased expression of inflammatory markers such as CXCL13 and TIMP-1.

Molecular Mechanisms

The molecular mechanisms underlying the actions of GPE involve several key interactions:

- Binding Interactions : GPE binds to various receptors and enzymes, influencing their activity and altering downstream signaling pathways.

- Metabolic Pathways : It can be metabolized into trimethylamine N-oxide (TMAO), which is associated with atherosclerosis, indicating a dual role in both promoting and inhibiting pathological processes depending on concentration and context.

Table 2: Key Molecular Mechanisms of GPE

| Mechanism | Description |

|---|---|

| Binding Interactions | Interacts with receptors affecting signaling pathways |

| Metabolism | Converts to TMAO, influencing cardiovascular health |

| Gene Expression Modulation | Alters gene expression related to inflammation and apoptosis |

Dosage Effects in Animal Models

Research indicates that the effects of GPE vary significantly with dosage:

- Higher Doses : Increased risks of stroke and promotion of atherosclerosis were observed in hyperlipidemic mice models at elevated doses.

- Lower Doses : Lower concentrations demonstrated neuroprotective effects without adverse outcomes.

特性

IUPAC Name |

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)OC[C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33049-08-0 | |

| Record name | alpha-Glycerophosphorylethanolamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Glycerophosphorylethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。